5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylic acid
Description
5-Amino-1-cyclopentyl-1H-pyrazole-4-carboxylic acid (CAS: 1519882-06-4) is a pyrazole derivative characterized by a cyclopentyl substituent at the 1-position, an amino group at the 5-position, and a carboxylic acid moiety at the 4-position. Its molecular formula is C₉H₁₃N₃O₂, with a molecular weight of 195.22 g/mol . The compound is of interest in medicinal and synthetic chemistry due to its structural features, which include a rigid cyclopentyl group and functional groups capable of hydrogen bonding.
Properties
IUPAC Name |
5-amino-1-cyclopentylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c10-8-7(9(13)14)5-11-12(8)6-3-1-2-4-6/h5-6H,1-4,10H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRACCTVLGCFPGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=C(C=N2)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydrazine to form cyclopentyl hydrazine, which is then reacted with ethyl acetoacetate to form the pyrazole ring. The resulting intermediate is then subjected to nitration and subsequent reduction to introduce the amino group at the 5-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted pyrazoles, depending on the specific reagents and conditions used .
Scientific Research Applications
5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential lead compound for the development of new pharmaceuticals.
Industry: It is used in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino group at the 5-position can form hydrogen bonds with biological targets, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole-4-carboxylic acid derivatives vary primarily in substituents at the 1- and 5-positions, which influence their electronic, steric, and solubility properties. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Pyrazole-4-carboxylic Acid Derivatives
Key Structural and Functional Insights:
This could limit its use in aqueous-phase reactions but enhance membrane permeability in bioactive molecules . Phenyl-substituted analogs (e.g., 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid) exhibit planar aromatic systems, favoring π-π interactions in protein binding or crystal packing, as evidenced by high-quality X-ray data (mean C–C bond length = 0.002 Å) .
Synthetic Routes: Synthesis of these compounds often involves cyclocondensation of hydrazines with diketones or β-keto esters, followed by functional group modifications. For example, 5-(4-methylphenyl)-1-(quinolin-2-yl)-1H-pyrazole-3-carboxylic acid derivatives are synthesized via hydrazine hydrate reflux and LiOH-mediated hydrolysis . The cyclopentyl derivative’s carboxamide analog is synthesized from 5-amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile through nitrile hydrolysis, achieving ~99% yield .
Potential Applications: Pharmaceuticals: The amino and carboxylic acid groups enable salt formation or amide bond conjugation, making these compounds versatile intermediates. For instance, the carboxamide derivative (CAS: 666235-33-2) could serve as a kinase inhibitor precursor . Agrochemicals: Isopropyl and phenyl derivatives (e.g., 5-isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid) may act as herbicidal or insecticidal agents due to their hydrophobic profiles .
Research Findings and Challenges
- Structural Characterization : The phenyl derivative’s crystal structure (space group P2₁/c, T = 150 K) was resolved using SHELX software, demonstrating the program’s utility in small-molecule crystallography . Comparable data for the cyclopentyl analog are lacking, highlighting a research gap.
- Availability and Commercial Use : Supplier listings (e.g., 2 suppliers for the cyclopentyl compound ) suggest industrial interest, but discontinuation of related products (e.g., ) underscores challenges in scaling up complex derivatives.
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